![molecular formula C14H7N3O6 B1297628 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- CAS No. 35843-60-8](/img/structure/B1297628.png)
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-, also known as DNPI, is a chemical compound that has been extensively used in scientific research. DNPI is a derivative of phthalimide and has been used as a reagent in various chemical reactions. The compound has also been studied for its potential biological and pharmacological activities.
Mechanism Of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- involves the reaction of the compound with thiols. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- reacts with thiols to form a yellow-colored adduct, which can be quantified using spectrophotometric methods. The reaction is specific to thiols and does not react with other biomolecules, making it a useful tool for the detection and quantification of thiols.
Biochemical and Physiological Effects
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been shown to have potential biological and pharmacological activities. The compound has been reported to have antioxidant and anti-inflammatory activities. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has also been studied for its potential neuroprotective effects. The compound has been shown to protect neurons from oxidative stress and reduce cell death in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- in lab experiments include its specificity for thiols, ease of use, and low cost. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a simple and reliable reagent that can be used to measure the levels of thiols in various biological samples. However, the limitations of using 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- include its potential toxicity and the need for careful handling. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- is a nitrophenyl derivative, which can be toxic and should be handled with caution.
Future Directions
There are several future directions for the use of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- in scientific research. One potential direction is the development of new methods for the detection and quantification of thiols using 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)-. Another direction is the investigation of the potential biological and pharmacological activities of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- and its derivatives. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been shown to have antioxidant and anti-inflammatory activities, and further studies could explore its potential therapeutic applications in various diseases. Additionally, the development of new derivatives of 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- could lead to the discovery of new compounds with improved biological and pharmacological activities.
Synthesis Methods
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- can be synthesized by reacting phthalimide with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction yields 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- as a yellow crystalline solid.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been widely used in scientific research as a reagent for the detection and quantification of thiols. Thiols are important biomolecules that play a crucial role in various biological processes. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- reacts with thiols to form a yellow-colored adduct, which can be quantified using spectrophotometric methods. 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- has been used to measure the levels of thiols in various biological samples, including plasma, urine, and tissues.
properties
IUPAC Name |
2-(2,4-dinitrophenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O6/c18-13-9-3-1-2-4-10(9)14(19)15(13)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSSEYTUQPHWFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189388 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |
CAS RN |
35843-60-8 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035843608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,4-dinitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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